molecular formula C15H13ClFNO2 B5107789 N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B5107789
M. Wt: 293.72 g/mol
InChI Key: PUZXHWXHCHVQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of N-phenylacetamide derivatives, which are known to possess analgesic and anti-inflammatory properties. CFM-2 has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the activation of the endogenous opioid system. This compound has been found to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the inhibition of pain signaling. This compound has also been found to exhibit partial agonist activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit potent analgesic effects in animal models, with a duration of action that is longer than that of morphine. This compound has also been found to exhibit anti-inflammatory effects, which may contribute to its analgesic effects. In addition, this compound has been found to have a low potential for abuse and dependence, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its potent analgesic effects, low potential for abuse and dependence, and anti-inflammatory effects. However, this compound has some limitations, including its relatively high cost and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide. One area of research is the development of new pain medications based on this compound and its derivatives. Another area of research is the investigation of the mechanisms underlying the analgesic and anti-inflammatory effects of this compound, which may lead to the development of new therapeutic targets for pain management. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. This compound exhibits potent analgesic and anti-inflammatory effects, and has a low potential for abuse and dependence. This compound has several advantages for lab experiments, but also has some limitations. There are several potential future directions for the study of this compound, including the development of new pain medications and the investigation of the mechanisms underlying its effects.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Animal studies have shown that this compound exhibits potent analgesic effects, which are believed to be mediated by the activation of the endogenous opioid system. This compound has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory pain conditions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-14-7-4-11(16)9-13(14)18-15(19)8-10-2-5-12(17)6-3-10/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZXHWXHCHVQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.